molecular formula C10H11ClO4 B13570548 Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B13570548
M. Wt: 230.64 g/mol
InChI Key: OUYGMHCPUZALKP-UHFFFAOYSA-N
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Description

Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylpropanoic acid, featuring a chloro and hydroxy substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-chloro-4-hydroxyphenylacetic acid. One common method includes the reaction of 3-chloro-4-hydroxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-(3-chloro-4-oxophenyl)-2-hydroxypropanoate.

    Reduction: Formation of 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanol.

    Substitution: Formation of 3-(3-substituted-4-hydroxyphenyl)-2-hydroxypropanoate derivatives.

Scientific Research Applications

Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy and chloro groups on the phenyl ring allow it to form hydrogen bonds and hydrophobic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The compound may also interfere with cellular pathways by inhibiting key enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-hydroxyphenylacetic acid
  • 3-chloro-4-hydroxyphenylacetamide
  • 3-chloro-4-hydroxybenzeneethanol
  • (+)-xylariamide A

Uniqueness

Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid or amide counterparts, potentially enhancing its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11ClO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3

InChI Key

OUYGMHCPUZALKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)Cl)O

Origin of Product

United States

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